Spacer Length and Rigidity: A Defined 7-Atom Chain vs. Flexible PEG Linkers
N-Boc-Biotinylethylenediamine incorporates a short, rigid ethylenediamine spacer (approximately 7 atoms), contrasting sharply with the flexible, hydrophilic polyethylene glycol (PEG) chains commonly used in other biotin linkers . This structural rigidity is critical for applications where precise spatial orientation of the biotin moiety is paramount for optimal (strept)avidin binding. In a class-level inference, studies on avidin binding capacity demonstrate that rigid biotinylated surfaces can exhibit markedly different binding kinetics and capacities compared to those with flexible tethers [1].
| Evidence Dimension | Spacer Composition and Atom Count |
|---|---|
| Target Compound Data | Ethylenediamine spacer (~7 atoms, rigid) |
| Comparator Or Baseline | PEG-based linkers (e.g., Biotin-PEG2-NH-Boc, flexible, longer chain) |
| Quantified Difference | Structural: Rigid vs. flexible spacer. Binding Capacity (class-level): Rigid biotin surfaces can show ~0.15 pmol avidin/cm², indicative of the impact of linker architecture [1]. |
| Conditions | Class-level inference from studies on biotinylated surfaces; direct comparative data for this specific compound is not available in the provided search results. |
Why This Matters
Procurement decisions should be guided by the required spacer rigidity for the intended assay, as it can directly impact the accessibility and binding kinetics of the biotin moiety.
- [1] Pradier, C. M., et al. (2007). Quantitative FT-IRRAS spectroscopic studies of the interaction of avidin with biotin on functionalized quartz surfaces. Sage Publications. View Source
